Leukocyte Proteinase-3(169-177)
Description
Significance of Peptide Fragments in Immunological and Pathological Processes
Peptide fragments, short chains of amino acids derived from larger proteins, are fundamental to the workings of the immune system and the progression of various diseases. nih.govnih.gov In immunology, the processing of proteins into smaller peptides is a critical step for activating adaptive immune responses. nih.gov Specialized antigen-presenting cells (APCs) break down proteins from pathogens or even the body's own cells into peptide fragments. nih.govnih.gov These fragments, known as epitopes, are then presented on the cell surface by Major Histocompatibility Complex (MHC) molecules. nih.govfrontiersin.org This peptide-MHC complex is recognized by T-cell receptors, a crucial interaction that initiates T-cell activation and directs the immune response. frontiersin.orgyoutube.com
The significance of these fragments extends to pathology. When the immune system mistakenly recognizes self-peptides as foreign, it can lead to autoimmune diseases. nih.govfrontiersin.org Furthermore, the aggregation of certain protein fragments is a hallmark of various pathological conditions. For instance, beta-amyloid, a fragment of a larger protein, clumps together to form plaques in the brains of individuals with Alzheimer's disease. mayoclinic.org In osteoarthritis, protein fragments in synovial fluid can stimulate chondrocytes to produce inflammatory molecules, contributing to cartilage breakdown. mdpi.com Conversely, the unique nature of peptide epitopes is being harnessed for therapeutic benefit. T-cell epitope-based vaccines, which use specific peptides to stimulate a targeted immune response against cancer cells or infectious agents, represent a promising strategy in modern medicine. nih.govnih.gov
Overview of Proteinase 3 as a Parent Protein and its Biological Context
Leukocyte Proteinase-3(169-177) is a peptide derived from Proteinase 3 (PR3), a 29 kDa serine protease enzyme primarily found in the azurophilic granules of neutrophils, a type of white blood cell. wikipedia.orgnih.gov PR3, also known as Myeloblastin, belongs to a family of degradative enzymes that includes neutrophil elastase and cathepsin G. nih.govgenscript.com These proteases are crucial components of the innate immune system, playing a role in the intracellular killing of engulfed microorganisms. genscript.comnih.gov
While primarily stored in granules, PR3 can also be expressed on the outer surface of the neutrophil plasma membrane, allowing it to interact with the extracellular environment. genscript.comnih.gov In this location, it can cleave extracellular matrix components and regulate inflammatory responses. nih.govgenscript.com
The most prominent role of PR3 in human pathology is as the primary autoantigen in Granulomatosis with Polyangiitis (GPA), a form of ANCA-associated vasculitis. wikipedia.orgnih.govnih.gov In this autoimmune disease, the body produces anti-neutrophil cytoplasmic antibodies (ANCA) that specifically target PR3 (PR3-ANCA). wikipedia.orgnih.gov The binding of these autoantibodies to PR3 on the surface of neutrophils leads to their excessive activation, causing damage to the walls of small blood vessels and resulting in the severe inflammation characteristic of the disease. nih.govbohrium.com
Table 1: Characteristics of Proteinase 3 (PR3)
| Feature | Description |
|---|---|
| Aliases | Myeloblastin, PRTN3, C-ANCA Antigen, Wegener Granulomatosis Autoantigen, AGP7. wikipedia.orgmesoscale.com |
| Molecular Weight | ~29 kDa. |
| Cellular Location | Primarily in azurophilic granules of neutrophils; also on the plasma membrane. wikipedia.orgnih.gov |
| Enzyme Class | Serine Protease. genscript.comnih.gov |
| Primary Function | Degradation of proteins, contribution to proteolytic generation of antimicrobial peptides. wikipedia.orggenscript.com |
| Pathological Role | Major autoantigen in Granulomatosis with Polyangiitis (GPA), targeted by PR3-ANCA. nih.govnih.gov |
Historical Context of Identifying Leukocyte Proteinase-3(169-177) as a Research Target
The journey to identifying Leukocyte Proteinase-3(169-177) as a research target involved two distinct fields of medical science: autoimmune disease and cancer immunology.
The story of its parent protein, PR3, began in the 1980s with the discovery of anti-neutrophil cytoplasmic antibodies (ANCA) and their strong association with a specific type of small-vessel vasculitis. nih.govbohrium.comresearchgate.net By 1988, researchers had distinguished between different ANCA staining patterns, and the cytoplasmic pattern (c-ANCA) was linked to Wegener's Granulomatosis (now GPA). nih.govwikipedia.org Soon after, the target of these c-ANCA autoantibodies was identified as a novel 29 kDa serine protease within neutrophil granules, which was named Proteinase 3. nih.govnih.gov This discovery cemented PR3's role as a key autoantigen in vasculitis research.
Separately, in the field of cancer research, scientists were searching for tumor-associated antigens that could be targeted by the immune system. Research by Molldrem and colleagues identified a specific 9-amino acid peptide fragment of PR3, corresponding to residues 169-177 (sequence VLQELNVTV), as a T-cell epitope. nih.gov Their work demonstrated that this peptide, which they referred to as PR1, could be presented by the HLA-A2.1 molecule and recognized by cytotoxic T-lymphocytes. nih.govashpublications.org Crucially, these T-cells were shown to preferentially lyse human myeloid leukemia cells, which often overexpress PR3. nih.govashpublications.org This finding established Leukocyte Proteinase-3(169-177) as a specific target for immunotherapy in myeloid malignancies, leading to its investigation as a component of cancer vaccines. ashpublications.org
Table 2: Research Milestones for Leukocyte Proteinase-3(169-177) and its Parent Protein
| Year | Milestone | Significance |
|---|---|---|
| 1982 | First report of anti-neutrophil cytoplasm antibodies (ANCA). researchgate.net | Opened the door to new diagnostic markers for vasculitis. |
| 1985 | ANCA specifically associated with Wegener's Granulomatosis (GPA). bohrium.com | Linked a specific autoantibody to a clinical syndrome. |
| ~1989 | Proteinase 3 (PR3) identified as the target antigen for c-ANCA. nih.gov | Provided a specific molecular target for understanding GPA pathogenesis. |
| ~1996 | Molldrem et al. identify the PR3(169-177) peptide (PR1) as an HLA-A2.1-restricted T-cell epitope. ashpublications.org | Identified a specific peptide fragment as a target for T-cell based immunity. |
| ~1997 | PR1-specific cytotoxic T-lymphocytes shown to kill chronic myeloid leukemia (CML) cells. ashpublications.org | Established Leukocyte Proteinase-3(169-177) as a potential target for cancer immunotherapy. |
Properties
sequence |
VLQELNVTV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Leukocyte Proteinase-3 (Wegener's autoantigen) (169-177) |
Origin of Product |
United States |
The Parent Protein: Proteinase 3 in Biological Systems
Cellular Localization and Expression Profiles of Proteinase 3 in Leukocytes
The function of Proteinase 3 is intrinsically linked to its location within and on the surface of leukocytes, particularly neutrophils. nih.govusbio.net Its expression is not uniform, leading to distinct neutrophil subpopulations with varying functional capacities. nih.gov
Subcellular Localization: PR3 is synthesized in myeloid precursor cells in the bone marrow and is primarily stored in the azurophil granules of mature neutrophils. ashpublications.orgnih.govusbio.net These granules are specialized lysosomes that fuse with phagosomes to digest engulfed pathogens. usbio.net In addition to azurophil granules, PR3 has also been identified in secretory vesicles, which are more readily mobilized to the cell surface upon cell activation. ashpublications.orglu.se
Membrane Expression (mPR3): A functionally critical pool of PR3 is expressed on the outer leaflet of the neutrophil's plasma membrane (mPR3). ashpublications.orgnih.gov This surface expression can occur through the degranulation of secretory vesicles or during apoptosis. ashpublications.orglu.se The expression of PR3 on the cell surface is not universal among all neutrophils; instead, it exhibits a bimodal pattern, meaning that in any given individual, there are two distinct populations of neutrophils: one that expresses mPR3 and one that does not. nih.gov Research has shown that mPR3 expression is co-dependent on the expression of CD177 (also known as NB1), a glycosylphosphatidylinositol (GPI)-anchored protein. lu.senih.govashpublications.org Essentially, all neutrophils are either double-positive or double-negative for both mPR3 and CD177. nih.gov This membrane-bound form is particularly significant as it is accessible to the immune system and is not readily inhibited by its primary physiological inhibitor, alpha-1-antitrypsin. nih.gov
Expression in Other Leukocytes and Tissues: While most prominently associated with neutrophils, PR3 is also expressed by monocytes. usbio.net Furthermore, PR3 expression is not limited to leukocytes. Studies have detected PR3 mRNA and protein in other cells, including lung parenchymal cells (pneumocytes) and macrophages, particularly in the inflamed lung tissue of patients with Wegener's granulomatosis. nih.gov
| Location | Cell Type | Significance |
| Azurophil Granules | Neutrophils | Primary storage site; involved in the digestion of phagocytosed pathogens. nih.govusbio.net |
| Secretory Vesicles | Neutrophils | A mobilizable intracellular pool that can rapidly supply PR3 to the cell surface upon activation. ashpublications.orglu.se |
| Plasma Membrane (mPR3) | Subset of Neutrophils | Co-expressed with CD177; acts on extracellular substrates and is the primary target for ANCA. nih.govashpublications.org |
| Cytosol/Membrane | Monocytes | Contributes to the overall pool of PR3 in circulation and at sites of inflammation. usbio.net |
| Parenchymal Cells | Pneumocytes (Lung) | Expresses PR3, which may be upregulated in inflammatory conditions like WG, contributing to lung pathology. nih.gov |
Enzymatic and Non-Enzymatic Functions of Proteinase 3 in Innate Immunity
PR3 contributes to innate immunity through both its powerful proteolytic activity and functions that are independent of its enzymatic capabilities. wikipedia.orgnih.gov
Enzymatic Functions: As a serine protease, PR3 has broad substrate specificity, allowing it to degrade a wide range of proteins. nih.gov This activity is crucial for several processes in innate defense:
Extracellular Matrix Remodeling: PR3 can degrade various components of the extracellular matrix, including elastin, fibronectin, and type IV collagen. nih.gov This facilitates neutrophil migration through tissues to reach sites of infection and inflammation. ashpublications.orgnih.gov
Generation of Antimicrobial Peptides: In human neutrophils, PR3 contributes to the proteolytic generation of antimicrobial peptides, which are small molecules that can directly kill bacteria and fungi. wikipedia.org
Cleavage of Signaling Molecules: PR3 can cleave and activate or inactivate various signaling molecules, thereby modulating inflammatory and immune responses. For instance, it can process pro-inflammatory cytokines like pro-IL-1β into their active forms. nih.gov
Non-Enzymatic Functions: Beyond its catalytic activity, PR3 possesses other functions that contribute to host defense:
Direct Antimicrobial Activity: PR3 has been shown to have potent antimicrobial effects against bacteria and fungi through a non-proteolytic mechanism. nih.gov
Modulation of Cell Signaling: PR3 can bind to cell surface receptors and influence cellular behavior. wikipedia.orggenecards.org This signaling receptor binding activity can impact processes like cell proliferation and differentiation. wikipedia.orgnih.gov
| Function Type | Specific Action | Role in Innate Immunity |
| Enzymatic | Degradation of extracellular matrix proteins (e.g., elastin, collagen). nih.gov | Facilitates neutrophil migration to infection sites. ashpublications.org |
| Enzymatic | Proteolytic generation of antimicrobial peptides. wikipedia.org | Enhances direct killing of pathogens. wikipedia.org |
| Enzymatic | Cleavage and activation of cytokines (e.g., pro-IL-1β). nih.gov | Amplifies inflammatory signals. nih.gov |
| Non-Enzymatic | Direct bactericidal and fungicidal activity. nih.gov | Provides a direct defense mechanism independent of proteolysis. nih.gov |
| Non-Enzymatic | Binding to signaling receptors on cells. wikipedia.orggenecards.org | Modulates cellular responses like proliferation and differentiation. wikipedia.orgnih.gov |
Role of Proteinase 3 in Regulating Inflammatory Responses
Proteinase 3 is a potent modulator of inflammation, often acting as a pro-inflammatory mediator that can amplify and sustain inflammatory reactions. nih.govnih.gov Its regulatory functions are complex and context-dependent.
Pro-inflammatory Activities:
Enhancement of Neutrophil Activation: PR3 and the related neutrophil elastase can cooperate to enhance neutrophil activation through a positive autocrine feedback loop. nih.gov When released, these proteases can directly potentiate neutrophil responses, such as the oxidative burst. nih.gov
Inactivation of Anti-inflammatory Mediators: A key pro-inflammatory mechanism of PR3 involves the degradation of the anti-inflammatory protein progranulin (PGRN). nih.gov By cleaving and inactivating PGRN, which normally suppresses the oxidative burst in neutrophils, PR3 effectively removes a local brake on inflammation, leading to an enhanced inflammatory response. nih.gov
Cytokine Network Modulation: PR3 can influence the cytokine network to promote inflammation. nih.gov It can process pro-IL-1β and pro-IL-32 into their biologically active, pro-inflammatory forms. nih.govnih.gov Furthermore, enzymatically active mPR3 on apoptotic cells can trigger macrophages to secrete inflammatory cytokines (like G-CSF) and chemokines, creating a microenvironment that recruits more inflammatory cells. nih.gov
Interference with Apoptotic Cell Clearance: PR3 expressed on the surface of apoptotic neutrophils can interfere with their timely and silent clearance by macrophages (a process called efferocytosis). ashpublications.orgresearchgate.netnih.gov This disruption of immune silencing leads to the accumulation of secondary necrotic cells and the release of their damaging contents, promoting a pro-inflammatory state instead of resolving inflammation. researchgate.netnih.gov
Regulation of Cell Migration: PR3 plays a role in the transendothelial migration of neutrophils. ashpublications.org The interaction between mPR3-bearing CD177 on neutrophils and PECAM-1 on endothelial cells can localize the protease to endothelial cell junctions, where its enzymatic activity may help leukocytes cross the vessel wall into tissues. ashpublications.org
| Regulatory Mechanism | Effect | Outcome |
| Degradation of Progranulin (PGRN) | Inactivates the anti-inflammatory PGRN. nih.gov | Enhanced neutrophil activation and inflammation. nih.gov |
| Cytokine Processing | Activates pro-inflammatory cytokines like pro-IL-1β. nih.gov | Amplification of the inflammatory cascade. nih.gov |
| Interaction with Apoptotic Cells | Impairs efferocytosis and induces pro-inflammatory cytokine release from macrophages. researchgate.netnih.gov | Prevents resolution of inflammation and promotes a chronic inflammatory state. nih.gov |
| Positive Feedback on Neutrophils | Potentiates neutrophil activation upon release. nih.gov | Self-amplifying loop of neutrophil-mediated inflammation. nih.gov |
| Regulation of Transmigration | Localizes to endothelial junctions via CD177-PECAM-1 interaction. ashpublications.org | Facilitates neutrophil recruitment to inflammatory sites. ashpublications.org |
Proteinase 3 as an Autoantigen in Autoimmune Pathogenesis: A Research Perspective
Proteinase 3 is the primary and highly specific target of anti-neutrophil cytoplasmic antibodies (ANCA) in the autoimmune disease Granulomatosis with Polyangiitis (GPA), a life-threatening systemic vasculitis affecting small blood vessels. wikipedia.orgvasculitis.org.uknih.gov The antibodies targeting PR3 (known as PR3-ANCA or c-ANCA) are considered pathogenic and play a central role in the disease's development. nih.govvasculitis.org.ukfrontiersin.org
The prevailing hypothesis for GPA pathogenesis involves a loss of immune tolerance to PR3. nih.govfrontiersin.org PR3-ANCA can bind to PR3 expressed on the surface of neutrophils (mPR3). researchgate.netfrontiersin.org This binding, which involves both the Fab fragment of the antibody binding to PR3 and the Fc fragment engaging with Fc gamma receptors on the neutrophil, leads to an aberrant activation of the neutrophils. researchgate.netfrontiersin.org Activated neutrophils then degranulate, release reactive oxygen species, and extrude neutrophil extracellular traps (NETs), causing direct damage to the endothelial cells lining blood vessels and propagating severe inflammation. nih.govvasculitis.org.uk
A critical area of research is understanding the specific parts of the PR3 molecule that are recognized by the immune system. The immune response in GPA involves both B cells, which produce PR3-ANCA, and T cells, which orchestrate the autoimmune attack. While PR3-ANCA are known to recognize conformational epitopes on the folded PR3 protein, specific T-cell epitopes have also been identified. nih.govnih.gov
Of particular interest is the nonameric peptide Leukocyte Proteinase-3(169-177) , which has the amino acid sequence VLQELNVTV. nih.gov Research, initially in the context of myeloid leukemia, identified this peptide as a key T-cell epitope. nih.gov This peptide is presented by the human leukocyte antigen (HLA) class I molecule HLA-A2.1 and can be recognized by cytotoxic T lymphocytes (CTLs). nih.gov The identification of the VLQELNVTV peptide as an HLA-A2.1-restricted T-cell epitope provides a crucial insight into the cell-mediated immune response against PR3 and opens avenues for understanding how T cells might contribute to the pathogenesis of PR3-ANCA associated vasculitis. nih.govnih.gov
| Research Finding | Description | Implication for Autoimmunity |
| PR3 as the primary GPA autoantigen | Over 80-90% of patients with active GPA have circulating autoantibodies (PR3-ANCA) against Proteinase 3. wikipedia.orgvasculitis.org.uk | PR3-ANCA are highly specific diagnostic and pathogenic markers for GPA. nih.gov |
| Pathogenic role of PR3-ANCA | PR3-ANCA binding to mPR3 on neutrophils causes aberrant activation, leading to degranulation, ROS production, and endothelial damage. nih.govvasculitis.org.uk | Provides a direct mechanism for the vessel inflammation (vasculitis) seen in the disease. vasculitis.org.uk |
| Membrane PR3 (mPR3) as the target | The accessibility of PR3 on the neutrophil surface is a prerequisite for interaction with circulating PR3-ANCA and subsequent cell activation. ashpublications.orgresearchgate.net | Factors that increase mPR3 expression may exacerbate disease. ashpublications.org |
| Identification of T-cell epitopes | The peptide fragment Leukocyte Proteinase-3(169-177) (VLQELNVTV) has been identified as an HLA-A2.1-restricted T-cell epitope. nih.govcreativebiolabs.net | Demonstrates the involvement of cell-mediated immunity (T cells) in the response to PR3, not just antibodies. nih.gov |
| Molecular mimicry hypothesis | In silico analyses have shown that PR3 shares cross-reactive epitopes with serine protease allergens from house dust mites. nih.gov | Suggests that environmental exposures could potentially trigger the initial autoimmune response to PR3 in susceptible individuals. nih.gov |
Leukocyte Proteinase 3 169 177 As a Defined Immunological Epitope
Methodologies for Epitope Identification and Validation
The identification of Leukocyte Proteinase-3(169-177), also known as PR1, as a T-cell epitope involved a combination of predictive algorithms and experimental validation techniques. Initial identification often relies on in silico tools that predict peptide binding affinity to specific Major Histocompatibility Complex (MHC) molecules based on the amino acid sequence. frontiersin.org
Following prediction, experimental validation is crucial. One common method is the use of synthetic peptides in binding assays to confirm their ability to associate with specific HLA alleles. For instance, the T2 cell line, which is deficient in TAP (transporter associated with antigen processing) and thus has empty HLA-A2.1 molecules on its surface, can be used to test the binding of candidate peptides. An increase in HLA-A2.1 expression on T2 cells upon incubation with the peptide indicates successful binding. researchgate.net
Further validation involves functional assays to demonstrate the immunogenicity of the identified epitope. These methods include:
Enzyme-Linked Immunospot (ELISpot) assays: These assays measure the frequency of antigen-specific T cells that secrete cytokines, such as interferon-gamma (IFN-γ), upon stimulation with the peptide. researchgate.net
Intracellular Cytokine Staining (ICS): This flow cytometry-based technique detects the production of cytokines within T cells after exposure to the epitope. aacrjournals.orgashpublications.org
MHC Tetramer Staining: Fluorescently labeled MHC tetramers, which are complexes of four MHC molecules bound to the specific peptide, can directly stain and quantify T cells that have T-cell receptors (TCRs) specific for that peptide-MHC combination. jci.org
Cytotoxicity Assays: These assays measure the ability of T cells, stimulated with the epitope, to kill target cells that present the same peptide on their surface. nih.gov
These methodologies collectively provide a robust framework for identifying and validating T-cell epitopes like Leukocyte Proteinase-3(169-177).
Antigenic Characteristics and Immunogenicity of Leukocyte Proteinase-3(169-177)
Leukocyte Proteinase-3(169-177) is a nonapeptide with the amino acid sequence Val-Leu-Gln-Glu-Leu-Asn-Val-Thr-Val. nih.govmedscape.commet-hilab.org It is derived from Proteinase 3 (PR3), an enzyme found in the azurophilic granules of neutrophils. nih.govgenecards.org PR3 is overexpressed in certain hematological malignancies, such as chronic myeloid leukemia (CML) and acute myeloid leukemia (AML), making it a tumor-associated antigen. jci.orgnih.gov
The immunogenicity of an epitope refers to its ability to provoke an immune response. Leukocyte Proteinase-3(169-177) has been shown to be immunogenic, capable of inducing specific cytotoxic T lymphocyte (CTL) responses. jci.org These CTLs can recognize and lyse leukemia cells that present the PR1 peptide. jci.org The immunogenicity of this peptide is not only relevant in cancer but also in the context of autoimmune diseases like Granulomatosis with Polyangiitis (GPA), where an immune response against PR3 is a hallmark of the disease. nih.govnih.gov However, the T-cell epitopes involved in GPA are generally considered to be distinct from PR1. jci.orgsemanticscholar.org
The ability of Leukocyte Proteinase-3(169-177) to elicit an immune response is also influenced by the avidity of the T-cell receptor (TCR). High-avidity T cells, which bind more strongly to the peptide-MHC complex, are more effective at killing target cells but may also be more susceptible to deletion through tolerance mechanisms. jci.org
| Property | Description | Reference |
|---|---|---|
| Sequence | VLQELNVTV | nih.govmedscape.commet-hilab.org |
| Source Protein | Proteinase 3 (PR3) | nih.govgenecards.org |
| Antigen Type | Tumor-Associated Antigen | jci.orgnih.gov |
| Immunogenicity | Induces specific cytotoxic T lymphocyte (CTL) responses | jci.org |
Antigen Processing and Presentation of Leukocyte Proteinase-3(169-177)
For an epitope to be recognized by T cells, it must be processed from its source protein and presented on the surface of a cell by MHC molecules. nih.gov This process is fundamental to the adaptive immune response.
Antigen-presenting cells (APCs) are specialized cells that display antigens to T lymphocytes. wikipedia.org Professional APCs, which include dendritic cells (DCs), macrophages, and B cells, are highly efficient at internalizing, processing, and presenting antigens. longdom.orgclinicalgate.com
In the context of Leukocyte Proteinase-3(169-177), APCs play a critical role in initiating the T-cell response. nih.gov For instance, in leukemia, leukemic cells themselves can act as APCs, presenting the PR1 peptide derived from the overexpressed PR3 protein. wikipedia.org Additionally, professional APCs can take up PR3 from dying leukemic cells, process the protein, and present the PR1 epitope to naive T cells in lymphoid organs, thereby priming an anti-leukemia immune response. nih.gov The process of presenting extracellular antigens on MHC class I molecules is known as cross-presentation, a function at which dendritic cells excel. nih.govasm.org
The presentation of peptide antigens is restricted by the specific MHC molecules expressed by an individual. wikipedia.org Leukocyte Proteinase-3(169-177) is presented by MHC class I molecules, which are responsible for displaying endogenous peptides to CD8+ cytotoxic T lymphocytes. nih.gov
Specifically, the presentation of Leukocyte Proteinase-3(169-177) is restricted by the Human Leukocyte Antigen (HLA)-A2.1 allele. nih.govmedscape.com HLA is the human version of the MHC. youtube.com HLA-A2 is a very common HLA-A serotype, and HLA-A2.1 is a specific subtype. nih.gov The peptide VLQELNVTV has a high binding affinity for the peptide-binding groove of the HLA-A2.1 molecule. researchgate.net This restriction means that only individuals who express the HLA-A2.1 allele can effectively present this particular epitope to their T cells and mount a PR1-specific immune response. nih.gov
The process begins with the degradation of the PR3 protein in the cytoplasm by the proteasome. researchgate.net The resulting peptide fragments, including PR1, are then transported into the endoplasmic reticulum by the transporter associated with antigen processing (TAP). researchgate.net Inside the endoplasmic reticulum, PR1 binds to newly synthesized HLA-A2.1 molecules. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells. researchgate.net
| MHC Class | Specific HLA Allele | Presenting Cell Type | Recognizing T-Cell | Reference |
|---|---|---|---|---|
| Class I | HLA-A2.1 | Antigen-Presenting Cells, Leukemic Cells | CD8+ Cytotoxic T Lymphocytes | nih.govmedscape.comnih.gov |
Leukocyte Proteinase-3(169-177) as a Specific T-Cell Epitope
An epitope is the specific part of an antigen that is recognized by the immune system. Leukocyte Proteinase-3(169-177) is a well-defined T-cell epitope, meaning it is specifically recognized by the T-cell receptors (TCRs) of a subset of T lymphocytes. nih.govmedscape.com
The recognition of the PR1/HLA-A2.1 complex by a specific TCR on a CD8+ T cell triggers the activation of that T cell. medscape.com Activated CTLs can then proliferate and differentiate into effector cells that can directly kill target cells presenting the PR1 epitope, such as leukemia cells. jci.orgmedscape.com This specificity makes Leukocyte Proteinase-3(169-177) an attractive target for immunotherapeutic strategies, such as peptide vaccines, aimed at stimulating a patient's own immune system to fight cancer. medscape.comclinicaltrials.gov
Studies have shown that PR1-specific CTLs can be isolated from healthy individuals and patients with leukemia. jci.orgnih.gov The presence of these T cells has been correlated with clinical responses in some leukemia patients. jci.org The ability to specifically target cells expressing this epitope underscores its importance as a defined component of the anti-leukemia immune response.
Cellular and Molecular Immunoreactivity to Leukocyte Proteinase 3 169 177
Characterization of T-Cell Subsets Responding to Leukocyte Proteinase-3(169-177)
The immune response to Leukocyte Proteinase-3(169-177) involves distinct subsets of T-cells, primarily CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs). These cells recognize the peptide when it is presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs).
CD4+ T-Cell Responses and their Contribution to Specificity
CD4+ T-cells, or helper T-cells, are crucial in orchestrating the adaptive immune response. In the context of proteinase 3 (PR3), autoreactive CD4+ T-cells are implicated in the pathogenesis of ANCA-associated vasculitis (AAV). nih.gov Studies have identified PR3-specific CD4+ T-cells in patients with PR3-AAV, and these cells are characterized by their production of interferon-gamma (IFN-γ) upon stimulation with the protein. nih.gov The specificity of these CD4+ T-cell responses is vital, as they can provide help to B-cells for autoantibody production and support the activation and expansion of CD8+ T-cells. aacrjournals.org Research has shown that using entire protein sequences, like that of PR3, for stimulating T-cell responses can elicit both CD4+ and CD8+ T-cell activity, highlighting the importance of CD4+ T-cell help for a sustained CD8+ T-cell response. aacrjournals.org
CD8+ Cytotoxic T Lymphocyte (CTL) Responses to Leukocyte Proteinase-3(169-177)
The Leukocyte Proteinase-3(169-177) peptide, also referred to as PR1, is a well-defined leukemia-associated antigen that can elicit a robust CD8+ cytotoxic T lymphocyte (CTL) response. nih.govashpublications.org These CTLs are capable of recognizing and eliminating leukemic cells that overexpress proteinase 3, while sparing healthy hematopoietic progenitor cells. nih.gov The PR1 peptide is presented by the HLA-A*0201 molecule, a common human leukocyte antigen (HLA) type. nih.govashpublications.org
The avidity of the T-cell receptor (TCR) on CD8+ T-cells for the PR1/HLA-A2 complex is a critical determinant of their anti-leukemic activity. High-avidity PR1-specific CTLs are more effective at killing leukemia cells. jci.org However, leukemia cells can shape the host immune response by selectively deleting these high-avidity T-cells. jci.org Interestingly, functional memory CD8+ T-cells specific for PR1 can be found in healthy individuals, suggesting a pre-existing capacity to respond to this antigen. ashpublications.org
| T-Cell Subset | Antigen Specificity | Key Functions | Associated Diseases | References |
|---|---|---|---|---|
| CD4+ T-Cells | Proteinase 3 (full protein and derived peptides) | Provide help to B-cells, support CD8+ T-cell activation, produce IFN-γ | ANCA-associated vasculitis | nih.govaacrjournals.org |
| CD8+ T-Cells (CTLs) | Leukocyte Proteinase-3(169-177) (PR1) | Cytotoxic killing of leukemia cells | Myeloid Leukemias (CML, AML) | nih.govashpublications.orgjci.org |
Cytokine and Chemokine Secretion Profiles Induced by Leukocyte Proteinase-3(169-177) Stimulation
Stimulation of T-cells with Leukocyte Proteinase-3(169-177) induces the secretion of a variety of cytokines and chemokines that shape the immune response. Upon activation, neutrophils, which are the source of proteinase 3, release a host of inflammatory mediators. nih.gov
CD8+ T-cells stimulated with the PR1 peptide have been shown to produce IFN-γ, a key cytokine in cell-mediated immunity. ashpublications.orgaai.org The production of IFN-γ is a hallmark of an effective anti-leukemic response. ashpublications.org In the broader context of inflammation driven by proteinase 3, other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6 are also released, contributing to tissue inflammation. nih.govnih.govmdpi.com The activation of neutrophils by anti-PR3 antibodies, for instance, leads to the production of pro-inflammatory cytokines, particularly IL-8. frontiersin.org
| Cytokine/Chemokine | Producing Cell Type (in response to PR3/PR1) | Key Function in this Context | References |
|---|---|---|---|
| IFN-γ | CD8+ T-cells, CD4+ T-cells | Enhances anti-leukemic cytotoxicity, promotes inflammation | nih.govashpublications.orgaai.org |
| TNF-α | Neutrophils, Monocytes, T-cells | Pro-inflammatory, induces apoptosis | nih.govnih.govmdpi.com |
| IL-1β | Neutrophils, Monocytes | Pro-inflammatory | nih.govnih.gov |
| IL-6 | Neutrophils, B-cells | Pro-inflammatory, supports B-cell responses | nih.govmdpi.commdpi.com |
| IL-8 | Neutrophils | Chemoattractant for neutrophils | frontiersin.org |
Molecular Mechanisms of T-Cell Receptor (TCR) Recognition of Leukocyte Proteinase-3(169-177)/MHC Complexes
The recognition of the Leukocyte Proteinase-3(169-177) peptide by the T-cell receptor (TCR) is a highly specific molecular interaction. nih.gov The peptide is cradled within the groove of an MHC class I molecule, in this case, HLA-A*0201. nih.gov The TCR on a CD8+ T-cell then engages with this peptide-MHC (pMHC) complex.
Influence of Co-stimulatory Molecules on Leukocyte Proteinase-3(169-177)-Specific T-Cell Activation
For a T-cell to become fully activated, it requires not only the primary signal from the TCR recognizing the pMHC complex but also a second, co-stimulatory signal. nih.gov This signal is provided by the interaction of co-stimulatory molecules on the T-cell with their ligands on the antigen-presenting cell (APC).
The classic co-stimulatory pathway involves the CD28 molecule on the T-cell interacting with B7 molecules (CD80/CD86) on the APC. nih.govjmb.or.kr This interaction is essential for optimal T-cell proliferation, cytokine production, and survival. While direct studies on the influence of co-stimulatory molecules specifically for Leukocyte Proteinase-3(169-177) are not extensively detailed in the provided results, the general principles of T-cell activation apply. nih.govjmb.or.kr The expression of co-stimulatory molecules on APCs, such as CD40-activated B-cells, has been shown to be effective in inducing PR3-specific T-cell responses. aacrjournals.org Conversely, co-inhibitory receptors can dampen the T-cell response, representing a potential mechanism for immune evasion by tumors. nih.gov
B-Cell Responses and Autoantibody Production in Relation to Leukocyte Proteinase-3(169-177) Epitopes
In addition to T-cell responses, B-cells also play a critical role in the immune response to proteinase 3, primarily through the production of anti-neutrophil cytoplasmic antibodies (ANCA). nih.gov These autoantibodies are a hallmark of AAV. nih.gov While the primary focus of this article is the T-cell epitope Leukocyte Proteinase-3(169-177), it is important to understand the interplay with B-cell responses.
B-cells can act as APCs, presenting PR3-derived peptides (including potentially the 169-177 epitope) to CD4+ T-cells. mdpi.com This T-cell help is crucial for the B-cell to undergo differentiation into plasma cells that secrete high-affinity anti-PR3 antibodies. mdpi.com Studies have identified specific linear epitopes on PR3 that are recognized by ANCA from different patients, suggesting a restricted and targeted B-cell response. nih.gov The presence of IgM anti-PR3 ANCA has been associated with increased disease activity, indicating the involvement of different antibody isotypes in the pathology. d-nb.info Furthermore, the expression of PR3 on the surface of neutrophils, which is often linked to the molecule CD177, is a key factor in the binding of these autoantibodies and subsequent neutrophil activation. nih.govbiorxiv.org
Interplay Between T-Cell and B-Cell Responses Targeting Leukocyte Proteinase-3(169-177)
The immune response to protein antigens like PR3 involves a complex and coordinated interaction between T-cells and B-cells. The PR3(169-177) peptide plays a pivotal role in initiating and shaping this interplay, particularly through its function as a T-cell epitope.
The peptide VLQELNVTV, corresponding to residues 169-177 of PR3, is recognized by CD8+ T-cells in the context of the HLA-A2.1 molecule. nih.gov This recognition can lead to the activation of cytotoxic T-lymphocytes (CTLs) that are capable of killing cells expressing this peptide, such as certain leukemia cells that overexpress PR3. jci.org
The interaction between T-cells and B-cells in the context of the PR3(169-177) epitope is fundamental for the production of high-affinity autoantibodies, a hallmark of AAV. This interplay generally follows a well-established pathway:
Antigen Presentation: B-cells that recognize a specific epitope on the PR3 protein internalize the entire protein through their B-cell receptor (BCR).
Peptide Processing and Presentation: Inside the B-cell, the PR3 protein is processed into smaller peptides. These peptides, including the 169-177 sequence, are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the B-cell surface. frontiersin.org
T-Cell Help: A CD4+ T follicular helper (Tfh) cell that has been previously activated by recognizing the PR3(169-177) peptide (or another PR3-derived peptide) presented by a professional APC can then recognize the same peptide-MHC class II complex on the B-cell. nih.gov
B-Cell Activation and Differentiation: This cognate interaction between the Tfh cell and the B-cell provides the necessary signals (including CD40/CD40L interaction and cytokine secretion) for the B-cell to undergo clonal expansion, somatic hypermutation, and class switching. nih.govfrontiersin.org This process leads to the generation of plasma cells that secrete high-affinity anti-PR3 antibodies.
This T-cell help is crucial for the maturation of the B-cell response and the production of pathogenic autoantibodies. The PR3(169-177) epitope, by activating T-cells, can thus indirectly drive the B-cell response against the entire PR3 protein, including other B-cell epitopes.
Research has demonstrated that T-cells specific for the PR3(169-177) peptide can be found in healthy individuals and can be expanded in vitro. ashpublications.org In the context of myeloid leukemias, these T-cells have been shown to have specific cytotoxic activity against leukemic cells. aacrjournals.orgnih.gov This highlights the potential of this specific peptide to elicit a potent cellular immune response.
| Immune Cell | Role in Response to PR3(169-177) | Outcome of Interaction |
|---|---|---|
| CD8+ T-cell | Recognizes PR3(169-177) presented on MHC class I molecules. | Activation of cytotoxic T-lymphocytes (CTLs) capable of killing target cells. nih.govjci.org |
| B-cell | Internalizes the PR3 protein and presents the 169-177 peptide on MHC class II molecules. | Receives help from Tfh cells, leading to antibody production against PR3. frontiersin.org |
| CD4+ T follicular helper (Tfh) cell | Recognizes PR3(169-177) presented by B-cells. | Provides essential signals for B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells. nih.gov |
Pathogenic Mechanisms Involving Leukocyte Proteinase 3 169 177
Contribution of Leukocyte Proteinase-3(169-177) to the Etiopathogenesis of Autoimmune Vasculitis, particularly Granulomatosis with Polyangiitis (GPA)
Leukocyte proteinase 3 is the primary target of anti-neutrophil cytoplasmic antibodies (ANCA) in granulomatosis with polyangiitis (GPA), a systemic autoimmune disease characterized by necrotizing granulomatous inflammation of the respiratory tract and vasculitis of small to medium-sized blood vessels. frontiersin.org PR3-ANCA are highly specific for GPA, being present in approximately 75% of patients. nih.govfrontiersin.org
The binding of PR3-ANCA to PR3 expressed on the surface of neutrophils is a central event in the pathogenesis of GPA. nih.gov This interaction triggers neutrophil activation, leading to the release of reactive oxygen species, and various proteases, which in turn cause damage to the endothelial lining of blood vessels, resulting in vasculitis. frontiersin.org The peptide sequence 169-177 of PR3 is a recognized epitope for these pathogenic autoantibodies.
Two main hypotheses explain the initiation of the autoimmune response against PR3. One suggests that the exposure of PR3 to antigen-presenting cells on extracellular immune-enhancing components of neutrophils leads to a break in self-tolerance. nih.gov The other proposes that a defect in the clearance of apoptotic neutrophils that overexpress membrane-bound PR3 results in prolonged inflammation, favoring the generation of anti-PR3 antibodies. nih.gov
Role of Leukocyte Proteinase-3(169-177) in Immunological Dysregulation and Breakdown of Self-Tolerance
The development of autoimmunity in GPA is a clear indication of a breakdown in self-tolerance, a state where the immune system fails to recognize its own components. The presence of autoreactive T and B cells, autoantibodies, and activated innate immune cells are hallmarks of this process. frontiersin.org In the context of GPA, the immune system incorrectly identifies PR3 as a foreign antigen, leading to the production of PR3-ANCA.
The presentation of PR3, including the 169-177 peptide region, by antigen-presenting cells to T helper cells is a critical step in initiating this autoimmune response. This leads to the activation of B cells, which then differentiate into plasma cells that produce PR3-ANCA. The persistence of these autoantibodies perpetuates the inflammatory cycle and contributes to the chronic nature of the disease. While the precise mechanisms that trigger this initial breakdown of tolerance to PR3 are not fully understood, it is a central element in the pathogenesis of GPA. frontiersin.org
Investigation of Genetic Predisposition and its Association with Immunoreactivity to Leukocyte Proteinase-3(169-177)
Genetic factors are known to play a role in the susceptibility to ANCA-associated vasculitis (AAV). A significant association has been found between the HLA-DPB1*04:01 allele and the presence of PR3-ANCA. nih.gov This suggests that the presentation of PR3-derived peptides, such as the 169-177 sequence, by individuals with this specific HLA allele may be more efficient at activating autoreactive T cells.
Furthermore, a polymorphism in the promoter region of the PR3 gene has been associated with GPA. nih.gov This genetic variation could lead to increased expression of PR3, potentially increasing its availability as an autoantigen and contributing to the initiation and perpetuation of the autoimmune response. nih.gov
Exacerbation of Leukocyte Proteinase-3(169-177)-Specific Immune Responses by Environmental Factors
While genetic predisposition is a key factor, environmental triggers are also thought to play a role in the development and exacerbation of GPA. Infections, for instance, are considered potential triggers. frontiersin.org It is hypothesized that molecular mimicry, where microbial antigens share similarities with self-antigens like PR3, could initiate an autoimmune response.
Exposure to silica (B1680970) has also been implicated as an environmental risk factor, particularly for MPO-AAV, but its role in PR3-AAV is also being investigated. nih.gov The inhalation of silica particles can lead to chronic inflammation in the lungs, attracting neutrophils and leading to the release of their granular contents, including PR3. This sustained inflammation and exposure of PR3 could contribute to the breakdown of self-tolerance in genetically susceptible individuals. nih.gov
Leukocyte Proteinase-3(169-177) as a Tumor-Associated Antigen in Myeloid Malignancies
Beyond its role in autoimmunity, the peptide sequence PR3(169-177), also known as PR1, has been identified as a tumor-associated antigen in myeloid malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). europa.eunih.govpsu.edu This peptide is presented on the surface of leukemic cells by HLA-A*0201 molecules. nih.govjci.org
The overexpression of PR3 in leukemic cells makes the PR1 peptide a target for the immune system. jci.org Cytotoxic T lymphocytes (CTLs) that specifically recognize the PR1 peptide can be found in healthy individuals and in patients with myeloid leukemias. jci.orgashpublications.org These PR1-specific CTLs have been shown to selectively kill leukemia cells, suggesting their potential role in a graft-versus-leukemia effect following stem cell transplantation. jci.orgashpublications.org This has led to the investigation of PR1 peptide-based vaccines as a form of immunotherapy for myeloid malignancies. europa.euclinicaltrials.gov
Table of Research Findings on Leukocyte Proteinase-3(169-177)
| Pathogenic Mechanism | Key Findings | Associated Diseases | References |
| Autoimmunity | PR3(169-177) is a major epitope for pathogenic PR3-ANCA. | Granulomatosis with Polyangiitis (GPA) | nih.gov, frontiersin.org |
| Binding of PR3-ANCA to neutrophil-expressed PR3 triggers vasculitis. | GPA | nih.gov, frontiersin.org | |
| Immunological Dysregulation | Breakdown of self-tolerance to PR3 leads to autoantibody production. | GPA | frontiersin.org |
| Genetic Predisposition | Association with HLA-DPB104:01 allele. | PR3-ANCA associated vasculitis | nih.gov |
| PR3 gene promoter polymorphism may lead to overexpression. | GPA | nih.gov | |
| Environmental Factors | Infections and silica exposure are potential triggers. | ANCA-associated vasculitis | frontiersin.org, nih.gov |
| Tumor Immunology | PR3(169-177) (PR1) is a tumor-associated antigen. | Myeloid Malignancies (AML, CML) | europa.eu, nih.gov, psu.edu |
| PR1 is presented by HLA-A0201 on leukemic cells. | Myeloid Malignancies | nih.gov, jci.org | |
| PR1-specific CTLs can kill leukemia cells. | Myeloid Malignancies | ashpublications.org, jci.org |
Advanced Research Methodologies for Investigating Leukocyte Proteinase 3 169 177
In Vitro Experimental Models for Studying Leukocyte Proteinase-3(169-177) Immunoreactivity
In vitro models are essential for dissecting the cellular and molecular mechanisms of T-cell responses to the Leukocyte Proteinase-3(169-177) peptide in a controlled environment.
Design and Synthesis of Peptide Variants for Functional Studies
The primary peptide sequence for Leukocyte Proteinase-3(169-177), also known as PR1, is VLQELNVTV. ashpublications.orgaacrjournals.org For research purposes, this peptide is chemically synthesized to a high purity, often greater than 95%, with its identity confirmed by mass spectral analysis. ashpublications.org
While the core sequence remains the focus, functional studies can be enhanced by utilizing this peptide in conjunction with modified Major Histocompatibility Complex (MHC) molecules. For instance, to study the avidity, or binding strength, of T-cell interactions, biotinylated monomeric HLA-A*0201 complexes are produced with the PR1 peptide. nih.gov These monomers can then be used to create tetrameric complexes with specific mutations in the MHC molecule, such as the D227K/T228A mutation, which reduces CD8 co-receptor binding. nih.govnih.gov Such modified reagents allow researchers to selectively identify high-avidity T-cells, providing deeper functional insights beyond simple peptide recognition. nih.gov
T-Cell Proliferation Assays and Cytokine Secretion Detection
A key measure of T-cell activation is its ability to proliferate and secrete cytokines upon antigen recognition. Studies investigating responses to Proteinase 3 (PR3) have utilized various assays to measure these functions.
T-Cell Proliferation: The proliferation of CD4+ T-cells in response to the full PR3 protein has been assessed by culturing peripheral blood mononuclear cells (PBMCs) for several days and measuring the expression of the proliferation marker Ki-67 via flow cytometry. nih.gov While PR3 can induce proliferation, this response is not always accompanied by significant production of the pro-proliferative cytokine Interleukin-2 (IL-2). nih.gov
Cytokine Secretion: The profile of cytokines released by T-cells provides insight into the nature of the immune response (e.g., Th1 vs. Th2). To detect cytokine secretion in response to the PR1 peptide, several sensitive techniques are employed. The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the frequency of IFN-γ-secreting CD8+ T-cells. researchgate.net Another common method is intracellular cytokine staining (ICS) followed by flow cytometry, which can detect the production of cytokines like IFN-γ and Tumor Necrosis Factor-alpha (TNF-α) within individual T-cells after stimulation with the peptide. aacrjournals.orgnih.gov Studies have shown that CD8+ T-cells from patients with myeloid leukemia can produce IFN-γ when stimulated with the PR1 peptide. aacrjournals.orgresearchgate.net In contrast, stimulation with the whole PR3 protein has been shown to induce a cytokine environment characterized by high levels of IL-6 and IL-10 but low levels of IFN-γ. nih.gov
| Stimulus | Responding Cell Type | Assay Method | Detected Cytokines | Finding | Source |
|---|---|---|---|---|---|
| Proteinase 3 (Full Protein) | CD4+ T-Cells | ELISA on Culture Supernatant | IL-2, IL-6, IL-10, IFN-γ | High IL-6 and IL-10; Low IL-2 and IFN-γ | nih.gov |
| PR1 Peptide (169-177) | CD8+ T-Cells | ELISPOT | IFN-γ | Positive IFN-γ response detected in patients. | researchgate.net |
| PR1 Peptide (169-177) | CD8+ T-Cell Clones | Intracellular Cytokine Staining (ICS) | TNF-α, IFN-γ | Antigen-specific clones produce TNF-α and IFN-γ. | nih.gov |
Generation and Characterization of Antigen-Specific T-Cell Clones
To perform in-depth functional analysis, researchers generate T-cell clones, which are populations of T-cells derived from a single progenitor cell, ensuring uniform antigen specificity. researchgate.net T-cell clones specific for Leukocyte Proteinase-3(169-177) can be generated from patient blood samples. nih.gov The process often involves isolating CD8+ or CD4+ T-cells and plating them at limiting dilutions to isolate single cells. nih.govresearchgate.net These single cells are then expanded over several weeks using stimuli like irradiated feeder cells and cytokines. nih.gov
Once expanded, the clones must be tested for their reactivity and specificity. This is done by co-culturing the T-cell clone with target cells that present the PR1 peptide. nih.gov The clone's response is typically measured by its production of cytokines like TNF-α and IFN-γ. nih.gov To confirm that the response is antigen-specific and MHC-restricted, blocking antibodies against MHC molecules can be used, which should suppress the cytokine response. nih.gov
Ex Vivo Analysis of Immune Responses to Leukocyte Proteinase-3(169-177)
Ex vivo analysis involves studying cells directly isolated from biological samples, providing a snapshot of the immune response as it exists within the body.
Isolation and Phenotypic Characterization of Leukocyte Proteinase-3(169-177)-Reactive Cells from Biological Samples
PR1-reactive T-cells can be found in both the peripheral blood and bone marrow. nih.gov The initial step in their analysis is often the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from blood samples. ashpublications.org From this mixed population, CD8+ T-cells can be purified using techniques like magnetic bead selection. aai.org
Once isolated, the phenotype of these cells is characterized using multi-color flow cytometry. ashpublications.org This technique uses fluorescently-labeled antibodies to identify various cell surface markers that define the maturation and functional state of the T-cells. Common markers include those for identifying T-cell subsets (CD3, CD8) and memory status. ashpublications.orgnih.gov For example, PR1-specific CD8+ T-cells have been analyzed for the expression of CD45RO (a marker for memory cells) and CD27 (a co-stimulatory molecule). ashpublications.orgnih.gov This allows researchers to distinguish between different subsets, such as central memory, effector memory, and terminally differentiated effector cells, providing insight into the history and potential of the immune response. nih.gov Studies have found that PR1-specific CD8+ T-cells in the bone marrow are significantly skewed toward a central memory-like phenotype compared to T-cells with other specificities. nih.gov
| Marker | Cellular Location | Function/Indication | Source |
|---|---|---|---|
| CD3 | Surface | Pan T-Cell Marker (part of TCR complex) | ashpublications.org |
| CD8 | Surface | Co-receptor, identifies cytotoxic T-lymphocyte lineage | ashpublications.orgnih.gov |
| CD45RO | Surface | Marker for memory T-cells | ashpublications.orgnih.gov |
| CD27 | Surface | Costimulatory molecule, helps distinguish naive and memory subsets | ashpublications.orgnih.gov |
| CD57 | Surface | Marker for terminally differentiated or senescent T-cells | nih.gov |
Application of MHC Multimers (e.g., Dextramers, Tetramers) for Antigen-Specific T-Cell Detection
The low affinity of a single T-cell receptor (TCR) for its corresponding peptide-MHC (pMHC) complex makes the detection of rare antigen-specific T-cells challenging. miltenyibiotec.com MHC multimer technology overcomes this by linking multiple pMHC molecules to a fluorescently labeled backbone. miltenyibiotec.comresearchgate.net This multivalency increases the avidity and stability of the binding to the TCRs on a specific T-cell, allowing for reliable detection and quantification by flow cytometry. nih.govmiltenyibiotec.com
MHC Class I tetramers folded with the PR1 peptide (VLQELNVTV) and conjugated to a fluorochrome are routinely used to directly visualize and count PR1-specific CD8+ T-cells in patient samples. ashpublications.orgaai.org This method has been used to demonstrate the presence of PR1-specific T-cells in patients with Chronic Myeloid Leukemia (CML), with tetramer-positive cells being detected in a significant percentage of patients. aai.org For example, one study found PR1 tetramer-positive cells in 67% of CML patients analyzed. aai.org These reagents are crucial for monitoring the frequency of these cells and for isolating them for further study. ashpublications.orgproimmune.com Furthermore, by using tetramers with modified MHC molecules that have altered CD8 binding, researchers can probe the avidity of the T-cell population, distinguishing high-avidity cells that may have greater functional potential. nih.gov
Flow Cytometry and ELISPOT Assays for Functional Assessment
The functional assessment of T-cell responses to Leukocyte Proteinase-3(169-177) is critical for understanding its role in autoimmune conditions. Flow cytometry and the Enzyme-Linked Immunospot (ELISPOT) assay are two powerful and complementary techniques for this purpose. nih.gov
Flow Cytometry allows for the multi-parametric analysis of individual cells within a heterogeneous population. In the context of PR3(169-177) research, peripheral blood mononuclear cells (PBMCs) from patients or healthy controls are stimulated with the PR3-derived peptide. nih.govuni-luebeck.de The responding T-cells can then be identified and characterized using fluorescently-labeled antibodies against various cell surface and intracellular proteins. purdue.edu For instance, researchers can quantify the frequency of PR3-specific CD4+ and CD8+ T-cells that become activated, identified by the upregulation of markers like CD69, and measure their production of intracellular cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.govuni-luebeck.denih.gov This method provides detailed information on the phenotype and functional capacity of the specific T-cells responding to the peptide. Studies have successfully used cytokine flow cytometry to detect low frequencies of TNF-α positive, PR3-specific T-cells in patients with Granulomatosis with Polyangiitis (GPA). nih.govuni-luebeck.de
The ELISPOT assay is a highly sensitive immunoassay designed to detect and quantify the frequency of individual cells secreting a specific protein, such as a cytokine, at the single-cell level. ucytech.comnih.gov It is considered one of the most sensitive methods for monitoring ex vivo cellular immune responses. ucytech.com In this assay, PBMCs are cultured in wells coated with a capture antibody for a specific cytokine (e.g., IFN-γ). When T-cells are stimulated by the PR3(169-177) peptide, the secreted cytokine is captured in the immediate vicinity of the cell. A second, detection antibody is then used to visualize each site of secretion as a distinct spot, where each spot represents a single, cytokine-producing cell. nih.gov The ELISPOT assay is robust and reproducible, making it a gold standard for evaluating antigen-specific T-cell immunity in various research and clinical trial settings. nih.govimmunospot.com It is particularly advantageous for detecting rare antigen-specific T-cell responses, which is often the case in autoimmunity. bitesizebio.com
| Feature | Flow Cytometry (Intracellular Cytokine Staining) | ELISPOT Assay |
|---|---|---|
| Primary Output | Percentage of cells expressing specific markers (e.g., CD4, CD8, TNF-α). nih.gov | Number of secreting cells per total cells plated (Spot Forming Units). nih.gov |
| Principle | Measures intracellular protein accumulation after blocking secretion. nih.gov | Captures secreted protein from single cells in real-time. nih.gov |
| Sensitivity | High, but generally considered less sensitive than ELISPOT for detecting rare secreting cells. bitesizebio.com | Extremely high; capable of detecting 1 in 100,000 cells. nih.gov |
| Multiplexing | Excellent; can simultaneously measure multiple surface and intracellular markers on a single cell. | Possible with FluoroSpot (detecting multiple cytokines), but more limited than flow cytometry. bitesizebio.com |
| Cell Viability | Requires cell fixation and permeabilization, which results in cell death. | Cells remain viable during the assay; allows for potential further culture. |
| Application to PR3 Research | Characterizes phenotype (CD4/CD8) and cytokine profile (TNF-α, IFN-γ) of responding T-cells. nih.govnih.gov | Quantifies the frequency of IFN-γ (or other cytokine) secreting T-cells upon PR3 peptide stimulation. nih.gov |
Structural and Biophysical Approaches to Leukocyte Proteinase-3(169-177) Interactions
Understanding the physical interactions of the PR3(169-177) peptide is fundamental to deciphering its role as an immune epitope.
The presentation of the PR3(169-177) peptide to T-cells occurs via Major Histocompatibility Complex (MHC) molecules. Determining the three-dimensional structure of the peptide-MHC (pMHC) complex is crucial for understanding the basis of T-cell recognition. bohrium.com
X-ray crystallography is a primary technique for obtaining high-resolution atomic structures of pMHC complexes. nih.gov This method involves crystallizing the purified pMHC protein and diffracting X-rays through the crystal to determine the electron density and, subsequently, the precise position of each atom. labmedica.com Structural analysis of pMHC complexes reveals how the peptide is anchored within the MHC binding groove, identifying specific peptide side chains that fit into corresponding pockets of the MHC molecule. bohrium.comnih.gov It also shows the conformation of the peptide's main chain and the combined surface that is ultimately recognized by a T-cell receptor. bohrium.com While a specific structure for PR3(169-177) is not detailed in the provided results, this methodology is the gold standard for visualizing the molecular details of such interactions, explaining how MHC molecules can bind a vast array of different peptides. bohrium.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study the structure and dynamics of proteins and their complexes in solution, which more closely mimics the physiological environment. While not providing a single static picture like crystallography, NMR can reveal information about the flexibility of the peptide within the MHC groove and characterize transient interactions that are critical for binding and recognition.
Computational approaches are invaluable for predicting and analyzing the binding of peptides to MHC molecules, complementing experimental data. nih.gov
Computational modeling can be used to predict which peptides from a protein like PR3 are likely to bind to a specific MHC allele. These in silico predictions help narrow down the number of candidate epitopes that need to be tested experimentally. elsevierpure.comnih.gov
Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the physical motions of atoms and molecules over time. proquest.com Starting with a predicted or crystal structure of the PR3(169-177)-MHC complex, an MD simulation can model its behavior in a simulated physiological environment. nih.govyoutube.com These simulations can:
Verify Binding Poses: Confirm the precise positioning of the peptide within the MHC binding groove. nih.govnih.gov
Assess Stability: Determine the stability of the pMHC complex over time by tracking atomic fluctuations and interactions.
Calculate Binding Free Energy: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding affinity of the peptide for the MHC molecule, providing a quantitative measure of interaction strength. elsevierpure.comnih.gov
Identify Key Residues: By analyzing the interactions throughout the simulation, researchers can identify the specific amino acid residues in both the peptide and the MHC that are most critical for the binding event. nih.gov
MD simulations have shown that peptide binding to MHC molecules is a dynamic process, with the complex fluctuating between different conformational states, which is thought to be essential for the selection of high-affinity peptides. nih.govresearchgate.net
| Step | Description | Key Output |
|---|---|---|
| 1. System Setup | An initial 3D structure of the pMHC complex is generated (from crystallography or homology modeling) and placed in a simulation box with water and ions. | A fully solvated, charge-neutral system ready for simulation. |
| 2. Minimization & Equilibration | The system's energy is minimized to remove steric clashes. It is then gradually heated and pressure is stabilized to bring it to the desired temperature and pressure. | A stable, equilibrated system at physiological conditions. |
| 3. Production Simulation | The simulation is run for an extended period (nanoseconds to microseconds), saving the atomic coordinates at regular intervals. | A trajectory file detailing the movement of all atoms over time. |
| 4. Analysis | The trajectory is analyzed to calculate properties like structural stability (RMSD), flexibility (RMSF), intermolecular interactions (hydrogen bonds), and binding free energy. | Quantitative data on binding affinity, stability, and identification of critical interaction "hotspots". elsevierpure.comnih.govnih.gov |
Omics-Based Approaches in Leukocyte Proteinase-3(169-177) Research
The investigation of Leukocyte Proteinase-3 (PR3) and its specific epitopes, such as the (169-177) peptide, has been significantly advanced by the application of high-throughput "omics" technologies. These methodologies allow for a global and unbiased analysis of the molecular components and regulatory networks involved in the autoimmune response associated with this antigen. By integrating proteomics, peptidomics, transcriptomics, and epigenomics, researchers can construct a comprehensive picture of how PR3 is processed, presented to the immune system, and how responsive cells react at a molecular level.
Proteomic and Peptidomic Analysis of Antigen Processing Pathways
Proteomics and its sub-discipline, peptidomics, are indispensable for directly studying the antigen processing pathways that lead to the presentation of PR3-derived peptides by Major Histocompatibility Complex (MHC) class II molecules. These approaches aim to identify the exact peptide fragments, including the potential Leukocyte Proteinase-3(169-177) epitope, that are generated within antigen-presenting cells (APCs) and loaded onto MHC-II for recognition by CD4+ T-cells.
The core of this analysis is immunopeptidomics, a specialized application of mass spectrometry (MS). The typical workflow involves several key steps. First, large quantities of APCs, such as dendritic cells or B-cells, are cultured. These cells are then lysed, and MHC class II molecules are isolated using immunoaffinity purification with specific antibodies. The peptides bound within the groove of the MHC-II molecules are then gently eluted and subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). youtube.combmj.com This powerful technique allows for the sequencing of thousands of individual peptides, creating a detailed map of the MHC-II peptidome. nih.gov By searching the resulting peptide sequences against the known amino acid sequence of human Proteinase 3, researchers can definitively identify which fragments of the autoantigen are being presented.
Studies have shown that the repertoire of presented peptides is vast and that the processing can occur through both endosomal and non-endosomal pathways. nih.gov Furthermore, research into PR3 antigenicity indicates that many reactive epitopes are conformational, meaning their recognition by antibodies depends on the three-dimensional structure of the protein, which is maintained by disulfide bonds. nih.gov This highlights the importance of sample preparation methods that preserve native protein structures during analysis.
In addition to direct MS-based identification, computational or in silico tools are used to predict potential T-cell and B-cell epitopes. nih.gov Algorithms like BepiPred and ElliPro analyze the primary amino acid sequence and 3D structure of PR3 to identify regions likely to be immunogenic. nih.gov These predictions can then guide targeted experimental validation using synthetic peptides in T-cell activation assays. For instance, one study successfully used epitope mapping to identify a reactive peptide from complementary-PR3 (cPR3), a protein encoded by the antisense strand of the PR3 gene, and confirmed its identity with mass spectrometry. nih.gov
The table below summarizes key methodologies used in the proteomic and peptidomic investigation of PR3 antigen processing.
| Methodology | Description | Application in PR3(169-177) Research | Key Findings/Insights |
| Immunopeptidomics (LC-MS/MS) | Isolation of MHC-II molecules from antigen-presenting cells followed by elution and mass spectrometry-based sequencing of bound peptides. youtube.com | Direct identification of PR3-derived peptides presented by APCs from patients with ANCA-associated vasculitis (AAV). | Provides definitive evidence of which PR3 epitopes, including potentially the 169-177 region, are part of the MHC-II peptidome in disease states. nih.govnih.gov |
| In Silico Epitope Prediction | Computational algorithms (e.g., ElliPro, BepiPred) that predict linear and conformational B-cell and T-cell epitopes based on protein sequence and structure. nih.gov | To screen the entire PR3 protein for potential immunogenic regions, including and surrounding the 169-177 sequence, for subsequent experimental validation. | Has been used to identify potential cross-reactive epitopes between PR3 and environmental antigens, suggesting mechanisms like molecular mimicry. nih.gov |
| Epitope Mapping with Synthetic Peptides | Synthesis of overlapping peptides spanning the PR3 sequence, which are then used in immunoassays (ELISA) or T-cell proliferation assays to pinpoint reactive regions. nih.gov | To confirm the immunogenicity of the predicted or MS-identified peptides, such as the Leukocyte Proteinase-3(169-177) fragment. | Helps refine the boundaries of an epitope and confirms its ability to be recognized by patient-derived antibodies or T-cells. nih.govnih.gov |
| Top-Down Proteomics | Analysis of intact proteins by mass spectrometry to characterize proteoforms, which are different forms of a protein arising from genetic variation, alternative splicing, or post-translational modifications. youtube.com | Characterization of different proteoforms of PR3 that may be differentially processed or contain modifications affecting antigenicity. | Reveals heterogeneity in the PR3 autoantigen itself, which could influence how it is processed and presented by the immune system. youtube.com |
Transcriptomic and Epigenomic Profiling of Leukocyte Proteinase-3(169-177)-Responsive Cells
Transcriptomics and epigenomics provide critical insights into the underlying molecular programming that governs the aberrant expression of PR3 and the response of immune cells to its epitopes. These approaches analyze gene expression (mRNA) and the epigenetic modifications that regulate it, respectively.
In the context of ANCA-associated vasculitis (AAV), a key finding is the dysregulation of the gene encoding PR3, PRTN3, in neutrophils. nih.gov Normally, the expression of PRTN3 is silenced in mature circulating neutrophils. However, transcriptomic studies have shown that patients with active AAV have elevated levels of PRTN3 mRNA. nih.gov This aberrant expression is believed to be a key factor in breaking immune tolerance.
Epigenomic profiling has uncovered the mechanisms behind this faulty gene silencing. Studies have revealed that in neutrophils from AAV patients, the PRTN3 gene locus has significantly lower levels of the repressive histone modification H3K27me3 (trimethylation of lysine (B10760008) 27 on histone H3). nih.gov This epigenetic mark is associated with tightly packed, transcriptionally silent chromatin. Its depletion suggests a more open and accessible chromatin structure at the PRTN3 gene, permitting its transcription. nih.govmdpi.com Variations in DNA methylation patterns at the PRTN3 promoter have also been implicated in regulating its expression. nih.gov
Beyond the neutrophil, transcriptomic profiling of T-cells provides a window into the downstream consequences of PR3 presentation. When T-cells from AAV patients are exposed to PR3 peptides, they initiate a specific transcriptional program. Studies have shown that these PR3-responsive T-cells proliferate and secrete pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ). nih.gov Comprehensive transcriptional profiling of these activated T-cells using techniques like RNA-sequencing can identify the specific signaling pathways, transcription factors, and effector molecules that are engaged upon recognition of the PR3 epitope. nih.govfrontiersin.org This can reveal signatures of T-cell activation, exhaustion, or memory formation that are characteristic of the autoimmune response in AAV.
The following table summarizes significant findings from transcriptomic and epigenomic studies on PR3-responsive cells.
| Omics Approach | Cell Type Studied | Key Findings | Implication for PR3-Driven Pathogenesis |
| Epigenomics (ChIP-Seq, Methylation arrays) | Neutrophils | Depletion of the repressive H3K27me3 histone mark at the PRTN3 gene locus in AAV patients. nih.gov | Leads to an open chromatin state, allowing for aberrant and persistent expression of the PR3 autoantigen in mature neutrophils. mdpi.com |
| Epigenomics (Methylation arrays) | Neutrophils | Altered DNA methylation patterns in the promoter region of the PRTN3 gene. nih.gov | Contributes to the dysregulation of PRTN3 gene silencing, potentially predicting disease remission status. nih.gov |
| Transcriptomics (RNA-Seq) | Neutrophils | Elevated levels of PRTN3 mRNA transcripts in circulating neutrophils from AAV patients compared to healthy controls. nih.gov | Increased availability of the PR3 protein for potential presentation on the cell surface and as a source of antigenic peptides. |
| Transcriptomics (RNA-Seq) | CD4+ T-cells | Identification of specific gene expression signatures in T-cells upon stimulation with PR3 peptides. | Reveals the activation of pro-inflammatory pathways (e.g., Th1 response) and cytokine production (e.g., IFN-γ) that drive vascular inflammation. nih.gov |
| Transcriptomics (RNA-Seq) | Peripheral Blood T-Lymphocytes | Global changes in T-cell transcriptional profiles, including altered expression of markers for T-cell subtypes, activation (CD27, CD28), and exhaustion (LAG3, PD1). nih.gov | Demonstrates a systemic alteration of the T-cell compartment in diseases where specific antigens like PR3 are targets, affecting overall immune readiness and regulation. |
Conceptual Implications and Future Research Directions
Potential of Leukocyte Proteinase-3(169-177) for Biomarker Discovery in Disease Activity and Prognosis (Mechanistic Insights)
The peptide Leukocyte Proteinase-3(169-177) and the broader immune response against its parent protein, Proteinase 3, hold significant potential for biomarker development. However, the clinical utility of these biomarkers is complex and context-dependent.
In autoimmune diseases such as ANCA-associated vasculitis (AAV), the presence of anti-neutrophil cytoplasmic antibodies (ANCA) against Proteinase 3 (PR3-ANCA) is a key diagnostic marker. nih.gov However, the correlation between PR3-ANCA titers and disease activity is not always consistent, with some patients in remission still having detectable antibody levels. nih.gov This suggests that not all PR3-ANCAs are pathogenic. nih.gov
A more nuanced approach involves looking at the specific epitopes on PR3 that are targeted by ANCA. Research has indicated that a shift in the targeted epitopes may be associated with disease relapse. nih.gov For instance, a change in antibody recognition from C-terminal to N-terminal epitopes of PR3 has been observed in relapsing patients. nih.gov While the PR1 peptide (169-177) is a known T-cell epitope, further investigation is needed to determine if antibody responses to this specific region have biomarker potential in autoimmunity.
In the context of myeloid malignancies, the immune response to the PR1 peptide has shown promise as a prognostic biomarker. nih.govnih.gov In clinical trials of a PR1 peptide vaccine, the induction of a PR1-specific immune response, measured by an increase in PR1/HLA-A2 tetramer-positive CD8+ T-cells, correlated with clinical responses, including complete remission. nih.govnih.gov This suggests that monitoring the PR1-specific T-cell population could help predict treatment efficacy and patient outcomes. nih.gov
Furthermore, the measurement of PR3 activity itself, which can be assessed through specific cleavage products, is being explored as a biomarker for disease severity in conditions like Chronic Obstructive Pulmonary Disease (COPD), particularly in individuals with alpha-1 antitrypsin deficiency. bham.ac.uk
| Biomarker Type | Potential Application | Disease Context | Key Findings |
| PR3-ANCA Epitope Specificity | Predicting disease relapse. nih.gov | ANCA-Associated Vasculitis. nih.gov | Epitope shift from C-terminal to N-terminal regions of PR3 may precede relapse. nih.gov |
| PR1-Specific T-cell Response | Prognosis and monitoring of immunotherapy efficacy. nih.govnih.gov | Myeloid Malignancies. nih.govnih.gov | Induction of a PR1-specific immune response correlates with positive clinical outcomes. nih.govnih.gov |
| PR3 Proteolytic Activity | Assessing disease severity. bham.ac.uk | COPD with alpha-1 antitrypsin deficiency. bham.ac.uk | Biomarkers of PR3 activity correlate with disease severity and progression. bham.ac.uk |
Integration of Multi-Omics Data for a Holistic Understanding of Leukocyte Proteinase-3(169-177) Responses
A comprehensive understanding of the immune responses to Leukocyte Proteinase-3(169-177) necessitates the integration of multiple layers of biological data, a strategy known as multi-omics. nih.govnih.govfrontiersin.org While specific multi-omics studies on the PR1 peptide are still emerging, the application of these approaches to immunology provides a clear roadmap for future research. A multi-omics approach can provide a holistic view by combining data from genomics, transcriptomics, proteomics, and metabolomics to unravel the complexity of T-cell responses to this critical epitope. nih.govfrontiersin.org
Genomics can identify genetic predispositions that influence the immune response to PR1. For example, genome-wide association studies (GWAS) can pinpoint single nucleotide polymorphisms (SNPs) in genes related to antigen presentation (like HLA variants), T-cell signaling, or cytokine production that may affect an individual's susceptibility to PR1-mediated autoimmunity or their response to a PR1-based cancer vaccine. nih.gov
Transcriptomics , particularly at the single-cell level (scRNA-seq), can reveal the gene expression profiles of PR1-specific T-cells. nih.gov This allows for the characterization of different T-cell subsets (e.g., effector, memory, exhausted, regulatory) and their activation states upon encountering the PR1 peptide. nih.gov
Proteomics can identify the proteins and signaling pathways that are activated within T-cells following stimulation with PR1. This includes analyzing post-translational modifications and the secretome (the array of secreted proteins like cytokines and chemokines), which are crucial for T-cell function and communication with other immune cells. nih.gov
Metabolomics can shed light on the metabolic reprogramming that occurs in T-cells as they respond to the PR1 antigen. The metabolic state of a T-cell is intrinsically linked to its function, with different metabolic pathways supporting effector versus memory or regulatory responses.
By integrating these "omics" datasets, researchers can build comprehensive models of the PR1-specific immune response. nih.govfrontiersin.org This can help to identify key regulatory nodes, discover novel biomarkers, and design more effective and personalized immunotherapies. nih.gov For instance, protein-protein interaction (PPI) networks can be constructed to visualize the complex interplay of molecules involved in the response to PR1. nih.govfrontiersin.org
Q & A
Q. How should researchers ensure ethical compliance when using human-derived samples for studying Leukocyte Proteinase-3(169-177)?
- Answer : Obtain approval from institutional review boards (IRBs) and document informed consent. Anonymize donor data and adhere to GDPR or HIPAA guidelines for data storage. Include ethics statements in publications, as per CONSORT or STROBE guidelines .
Q. What steps enhance the reproducibility of studies on Leukocyte Proteinase-3(169-177) in preclinical models?
- Answer : Follow ARRIVE guidelines for animal studies. Report strain-specific differences (e.g., C57BL/6 vs. BALB/c mice) and housing conditions. Share raw data and code repositories (e.g., GitHub) for transparency .
Literature and Knowledge Gaps
Q. How can systematic reviews identify gaps in the current understanding of Leukocyte Proteinase-3(169-177)’s role in inflammation?
Q. What criteria should guide the selection of primary antibodies for immunohistochemical localization of Leukocyte Proteinase-3(169-177) in tissue sections?
- Answer : Prioritize antibodies with validated staining patterns in public databases (e.g., Human Protein Atlas). Perform blocking experiments with recombinant Proteinase-3 and include isotype controls. Publish validation data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
